Cas no 5535-55-7 (1-(ethenesulfonyl)-4-nitrobenzene)

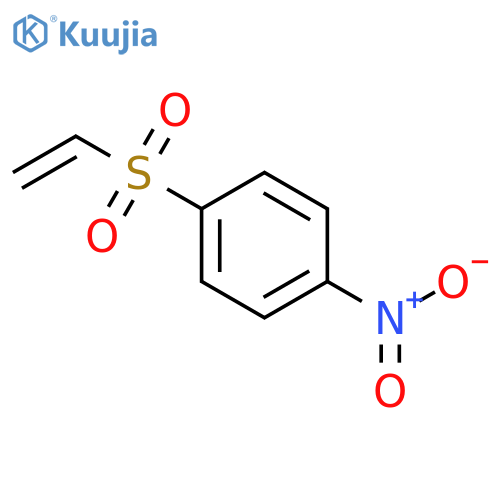

5535-55-7 structure

商品名:1-(ethenesulfonyl)-4-nitrobenzene

1-(ethenesulfonyl)-4-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 1-(ethenylsulfonyl)-4-nitrobenzene

- 1-ethenylsulfonyl-4-nitrobenzene

- p-Nitrophenylvinyl sulfone

- 1-nitro-4-(vinylsulfonyl)benzene

- 4-nitrophenyl vinyl sulfone

- 4-nitrophenyl vinyl sulphone

- 4-nitrophenylsulfonyl ethene

- 4-nitrophenylsulfonylethylene

- AC1L775Q

- CTK1H3175

- Ethylen-(p-nitrophenyl)-sulfon

- NSC202608

- Sulfone, p-nitrophenyl vinyl

- SureCN8684193

- Benzene, 1-(ethenylsulfonyl)-4-nitro-

- E83322

- p-Nitrophenyl vinyl sulfone

- DS-009922

- SCHEMBL8684193

- Z424784904

- CS-0233354

- 1-(ethenesulfonyl)-4-nitrobenzene

- EN300-132867

- DTXSID30308167

- 5535-55-7

- NSC-202608

-

- インチ: InChI=1S/C8H7NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2

- InChIKey: MZKZSNKRTIDCRI-UHFFFAOYSA-N

- ほほえんだ: C=CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 213.00961

- どういたいしつりょう: 213.00957888g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 88.3Ų

じっけんとくせい

- PSA: 77.28

- LogP: 3.11600

1-(ethenesulfonyl)-4-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304024-1g |

1-(Ethenesulfonyl)-4-nitrobenzene |

5535-55-7 | 95% | 1g |

¥24463.00 | 2024-05-09 | |

| TRC | B126638-50mg |

1-(ethenesulfonyl)-4-nitrobenzene |

5535-55-7 | 50mg |

$ 185.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304024-100mg |

1-(Ethenesulfonyl)-4-nitrobenzene |

5535-55-7 | 95% | 100mg |

¥7880.00 | 2024-05-09 | |

| TRC | B126638-100mg |

1-(ethenesulfonyl)-4-nitrobenzene |

5535-55-7 | 100mg |

$ 275.00 | 2022-06-07 | ||

| Enamine | EN300-132867-0.5g |

1-(ethenesulfonyl)-4-nitrobenzene |

5535-55-7 | 95% | 0.5g |

$758.0 | 2023-05-06 | |

| Enamine | EN300-132867-500mg |

1-(ethenesulfonyl)-4-nitrobenzene |

5535-55-7 | 95.0% | 500mg |

$758.0 | 2023-09-30 | |

| Enamine | EN300-132867-5000mg |

1-(ethenesulfonyl)-4-nitrobenzene |

5535-55-7 | 95.0% | 5000mg |

$2816.0 | 2023-09-30 | |

| Enamine | EN300-132867-10000mg |

1-(ethenesulfonyl)-4-nitrobenzene |

5535-55-7 | 95.0% | 10000mg |

$4176.0 | 2023-09-30 | |

| Enamine | EN300-132867-250mg |

1-(ethenesulfonyl)-4-nitrobenzene |

5535-55-7 | 95.0% | 250mg |

$481.0 | 2023-09-30 | |

| 1PlusChem | 1P00E1J4-50mg |

p-Nitrophenylvinyl sulfone |

5535-55-7 | 95% | 50mg |

$287.00 | 2025-02-26 |

1-(ethenesulfonyl)-4-nitrobenzene 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

5535-55-7 (1-(ethenesulfonyl)-4-nitrobenzene) 関連製品

- 2976-30-9(1-(Methylsulfonyl)-4-nitrobenzene)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量